molecular formula C10H11N3O4 B3133881 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione CAS No. 400074-65-9

6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione

Cat. No. B3133881
CAS RN: 400074-65-9
M. Wt: 237.21 g/mol
InChI Key: PIHMJEBKQGQSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione, also known as Topiramate, is a medication used for the treatment of epilepsy and migraine headaches. It was first approved by the US Food and Drug Administration (FDA) in 1996 and has been widely used since then.

Mechanism of Action

The exact mechanism of action of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of neurons in the brain. This compound also blocks the activity of voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, which leads to a reduction in the activity of neurons. This compound also decreases the release of glutamate, an excitatory neurotransmitter that is involved in the generation of seizures. In addition, this compound has been shown to have an effect on ion channels, which are involved in the generation and propagation of action potentials in neurons.

Advantages and Limitations for Lab Experiments

6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments. It is readily available and can be easily synthesized in the lab. It is also relatively inexpensive compared to other drugs used for the treatment of epilepsy and migraine headaches. However, this compound has some limitations for lab experiments. It can have side effects on the central nervous system, such as dizziness, drowsiness, and cognitive impairment. Therefore, caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the study of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its effects on the brain.
Conclusion
This compound is a medication used for the treatment of epilepsy and migraine headaches. It has been extensively studied for its therapeutic effects and has been shown to reduce the frequency and severity of seizures in patients with epilepsy and to prevent migraine headaches. This compound has several advantages for lab experiments, but caution should be taken when using it due to its side effects on the central nervous system. There are several future directions for the study of this compound, including the development of new formulations and investigation of its potential use in the treatment of other neurological disorders.

Scientific Research Applications

6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione has been extensively studied for its therapeutic effects in the treatment of epilepsy and migraine headaches. It is known to reduce the frequency and severity of seizures in patients with epilepsy and to prevent migraine headaches. This compound is also being investigated for its potential use in the treatment of other neurological disorders, such as bipolar disorder, post-traumatic stress disorder, and alcohol dependence.

properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-5-4-6(17-11-5)7-8(14)12(2)10(16)13(3)9(7)15/h4,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHMJEBKQGQSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=C(N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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